molecular formula C24H26N4O5S B601216 D-Phenylglycylampicillin CAS No. 10001-82-8

D-Phenylglycylampicillin

Cat. No.: B601216
CAS No.: 10001-82-8
M. Wt: 482.56
Attention: For research use only. Not for human or veterinary use.
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Description

D-Phenylglycylampicillin is a synthetic derivative of ampicillin, a well-known beta-lactam antibiotic. This compound is characterized by the addition of a phenylglycine moiety to the ampicillin structure, enhancing its antibacterial properties. It is primarily used in the treatment of bacterial infections and has shown efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylglycylampicillin involves the acylation of ampicillin with D-phenylglycine. The process typically includes the following steps:

    Activation of D-phenylglycine: D-phenylglycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acylation Reaction: The activated D-phenylglycine is then reacted with ampicillin in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: D-Phenylglycylampicillin undergoes various chemical reactions, including:

    Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.

    Oxidation and Reduction: The phenylglycine moiety can undergo oxidation and reduction reactions under specific conditions.

    Substitution Reactions: The amide and carboxyl groups in the molecule can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions in the presence of beta-lactamase enzymes.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

D-Phenylglycylampicillin has a wide range of applications in scientific research:

Mechanism of Action

D-Phenylglycylampicillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The phenylglycine moiety enhances the binding affinity to PBPs, making it more effective against resistant bacterial strains .

Comparison with Similar Compounds

    Ampicillin: A beta-lactam antibiotic with a similar core structure but lacks the phenylglycine moiety.

    Amoxicillin: Another beta-lactam antibiotic with an additional hydroxyl group on the phenyl ring.

    Cloxacillin: A beta-lactam antibiotic with a bulky side chain that provides resistance to beta-lactamase enzymes.

Uniqueness of D-Phenylglycylampicillin: this compound’s unique feature is the presence of the phenylglycine moiety, which enhances its antibacterial activity and broadens its spectrum of action. This modification allows it to be more effective against certain resistant bacterial strains compared to its counterparts .

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5S/c1-24(2)18(23(32)33)28-21(31)17(22(28)34-24)27-20(30)16(14-11-7-4-8-12-14)26-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,29)(H,27,30)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYDGVCSWXXUDM-OSAVLUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)[C@@H](C4=CC=CC=C4)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90142862
Record name Phenylglycylampicillin, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10001-82-8
Record name Phenylglycylampicillin, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010001828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylglycylampicillin, D-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90142862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLGLYCYLAMPICILLIN, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42YK1I2F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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